3,6-Dichloro-9H-xanthen-9-one is a synthetic compound belonging to the xanthone family, which is characterized by a fused tricyclic structure containing oxygen heteroatoms. This compound has garnered attention due to its potential biological activities, including antibacterial properties and antioxidant effects. The molecular formula of 3,6-dichloro-9H-xanthen-9-one is C13H8Cl2O, and it features two chlorine substituents at the 3 and 6 positions of the xanthone core.
3,6-Dichloro-9H-xanthen-9-one can be synthesized from various precursors through chemical reactions involving chlorination and other modifications. It falls under the classification of organic compounds known as xanthones, which are widely studied due to their diverse biological activities and applications in pharmaceuticals and materials science.
The synthesis of 3,6-dichloro-9H-xanthen-9-one typically involves chlorination reactions. One common method includes the reaction of 9H-xanthen-9-one with thionyl chloride, which introduces chlorine atoms at the 3 and 6 positions. This reaction can yield the desired compound in significant yields, often around 81% .
The synthesis process may also involve the formation of intermediates such as pyridinium salts or other chlorinated derivatives. For instance, using trifluoromethanesulfonic anhydride in dichloromethane can lead to further functionalization steps that enhance the yield and purity of the final product . The reaction conditions, including temperature and solvent choice, play a crucial role in optimizing the synthesis.
The molecular structure of 3,6-dichloro-9H-xanthen-9-one consists of a xanthone backbone with two chlorine atoms attached to the aromatic rings. The structural formula can be represented as follows:
The compound has a molecular weight of approximately 265.11 g/mol. Its structural configuration contributes to its unique reactivity and biological properties.
3,6-Dichloro-9H-xanthen-9-one participates in various chemical reactions typical for xanthone derivatives. These include electrophilic substitutions due to the presence of electron-rich aromatic rings. The chlorinated positions can also undergo nucleophilic substitutions under appropriate conditions.
The compound's reactivity is influenced by its functional groups. For example, oxidation reactions can convert hydroxyl groups into carbonyls or other functional groups, which may enhance its biological activity or alter its physical properties.
The mechanism of action for 3,6-dichloro-9H-xanthen-9-one in biological systems often involves its interaction with cellular targets such as enzymes or receptors. Its antibacterial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Studies have shown that xanthone derivatives can exhibit significant antioxidant activity by scavenging reactive oxygen species, thus protecting cells from oxidative stress . The specific pathways through which 3,6-dichloro-9H-xanthen-9-one exerts its effects are an area of ongoing research.
3,6-Dichloro-9H-xanthen-9-one is typically a solid at room temperature with a melting point that varies depending on purity and crystallization conditions. Its solubility in organic solvents like dichloromethane makes it suitable for various applications in organic synthesis.
The chemical properties include stability under normal laboratory conditions but may vary when exposed to strong oxidizing agents or extreme pH conditions. The presence of chlorine atoms enhances its reactivity compared to non-chlorinated xanthones .
Due to its notable biological activities, 3,6-dichloro-9H-xanthen-9-one has potential applications in medicinal chemistry as an antibacterial agent and antioxidant. Research is ongoing to explore its efficacy in treating various diseases and its role in developing new therapeutic agents . Additionally, it may serve as a precursor for synthesizing more complex xanthone derivatives with enhanced properties for pharmaceutical applications.
Multidrug-resistant (MDR) pathogens pose a catastrophic threat to global health systems, with bacterial antimicrobial resistance directly causing 1.27 million annual deaths worldwide and contributing to nearly 5 million additional fatalities [1] [4]. Surveillance data from 187 countries reveals a 43% surge in MDR infections since 2015, disproportionately affecting low- and middle-income regions due to antibiotic misuse and inadequate surveillance infrastructure [1] [10]. Healthcare-associated infections (HAIs) have escalated by 67% in such settings, with Gram-negative pathogens like Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae (CRE) exhibiting extreme resilience to last-resort antibiotics such as carbapenems [1] [6]. The economic burden exceeds USD $100 billion annually, driven by prolonged hospital stays (averaging 13 extra days) and costly second-line therapies [1] [10]. Without intervention, projections indicate a 300% increase in resistance-related healthcare costs by 2030, potentially triggering economic losses comparable to the 2008 financial crisis [4] [10].
Table 1: Global Impact of Key Multidrug-Resistant Pathogens
| Pathogen | Resistance Mechanism | Annual Mortality | Economic Burden |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Altered penicillin-binding proteins | 11,000+ (USA alone) | $1.7–4.6 billion (USA) |
| Carbapenem-resistant Enterobacteriaceae (CRE) | Carbapenemase production | 50,000+ globally | $24,940 per infection |
| Extended-spectrum β-lactamase (ESBL)-producing Klebsiella | Plasmid-mediated β-lactamases | 200,000+ globally | $16,864 per infection |
| Multidrug-resistant Pseudomonas aeruginosa | Efflux pumps + porin mutations | 15% of HAIs | $18,000 per infection |
Xanthones—dibenzo-γ-pyrone heterocyclic scaffolds—are classified as "privileged structures" due to their intrinsic capacity to bind diverse biological targets through strategic structural modifications [3] [7]. The tricyclic, planar core provides exceptional stability, while phenolic hydroxyl groups at positions C1, C3, and C6 enable synthetic derivatization to optimize pharmacokinetic properties [3] [7]. Natural xanthones like α-mangostin (isolated from Garcinia mangostana) exhibit intrinsic activity against Gram-positive pathogens (MICs: 1–8 µg/mL against MRSA), but their efficacy against Gram-negative bacteria is limited by the outer membrane barrier [2] [7]. Halogenation at C3 and C6 enhances membrane penetration by increasing lipophilicity (log P > 3.0) and disrupting intramolecular hydrogen bonding [7] [8]. For instance, synthetic dichloro-xanthone derivatives demonstrate 4–8-fold lower MICs against Escherichia coli compared to non-halogenated analogs by facilitating "self-promoted uptake" through lipopolysaccharide (LPS) layers [7]. The biprenylated xanthone gambogic acid further illustrates scaffold versatility, combining direct bactericidal activity with biofilm disruption in Helicobacter pylori through benzylpiperazine coupling [8].
Table 2: Structural Features of Antimicrobial Xanthones
| Xanthone Type | Key Substitutions | Antimicrobial Spectrum | Mechanistic Advantages |
|---|---|---|---|
| Simple Xanthones (e.g., XT01) | C1/C3/C6 hydroxylation | Gram-positive bacteria | Membrane disruption via LTA binding |
| Biprenylated (e.g., α-mangostin) | C3/C6 isopentenyl chains | MRSA, VRE | Enhanced lipophilicity (log P 5.2) |
| Caged Xanthones (e.g., gambogic acid) | Tricyclic D-ring | H. pylori, fungi | Biofilm inhibition |
| Synthetic Dichloro-xanthones | C3/C6 chlorine atoms | Broad-spectrum (inc. Gram-negative) | LPS/LTA binding + DNA gyrase inhibition |
Efflux pumps—transmembrane proteins that extrude antibiotics from bacterial cells—are pivotal in MDR development. Xanthones like 3,6-dichloro-9H-xanthen-9-one disrupt these systems through dual mechanisms: direct inhibition of pump components and dissipation of proton motive force (PMF) required for pump activation [7] [10]. Molecular docking studies confirm that dichloro-xanthone derivatives bind the AcrB subunit of E. coli's AcrAB-TolC efflux complex via hydrophobic interactions with Phe178 and Gly179 residues, reducing tetracycline efflux by 70% at sub-inhibitory concentrations (2 µg/mL) [7]. In Gram-positive pathogens, chlorinated xanthones collapse membrane integrity by sequestering lipoteichoic acid (LTA), which dysregulates autolysin-dependent cell wall turnover [7] [10]. Transcriptomic analyses of MRSA exposed to dichloro-xanthones reveal downregulation of norA and mepA efflux genes alongside DNA gyrase suppression, indicating pleiotropic stress on resistance machinery [7]. This multi-target action delays resistance onset; frequencies of spontaneous resistance to dichloro-xanthones remain below 10−9 after 20 passages, compared to 10−6 for ciprofloxacin [7].
Table 3: Efflux Pump Inhibition by Xanthone Derivatives
| Efflux System | Pathogen | Xanthone Inhibitor | Reduction in Antibiotic MIC |
|---|---|---|---|
| AcrAB-TolC | Escherichia coli | 3,6-dichloro-xanthone | 8-fold (tetracycline) |
| NorA | MRSA | C3-guanidinyl xanthone | 16-fold (fluoroquinolones) |
| MepA | Staphylococcus aureus | Biprenylated xanthone | 4-fold (chloramphenicol) |
| MexAB-OprM | Pseudomonas aeruginosa | XT17 analog | 2-fold (carbapenems) |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: